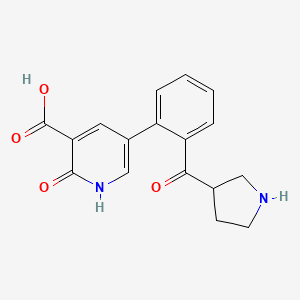
2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a hydroxyl group, a pyrrolidine ring, and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of Pyrrolidine-3-Carbonyl Intermediate: : This step involves the reaction of a suitable precursor with pyrrolidine to form the pyrrolidine-3-carbonyl intermediate. This can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
-
Coupling with Nicotinic Acid Derivative: : The pyrrolidine-3-carbonyl intermediate is then coupled with a nicotinic acid derivative under specific reaction conditions to form the desired compound. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may require catalysts such as iron (III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways or as an agonist for receptors involved in immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxylic Acids: These include picolinic acid, nicotinic acid, and isonicotinic acid.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness
2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is unique due to its combination of a hydroxyl group, a pyrrolidine ring, and a nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-oxo-5-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4/c20-15(10-5-6-18-8-10)13-4-2-1-3-12(13)11-7-14(17(22)23)16(21)19-9-11/h1-4,7,9-10,18H,5-6,8H2,(H,19,21)(H,22,23) |
InChI Key |
PROZMYXPYPJHDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CNC(=O)C(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


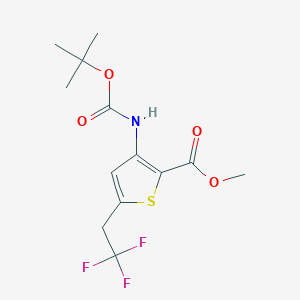
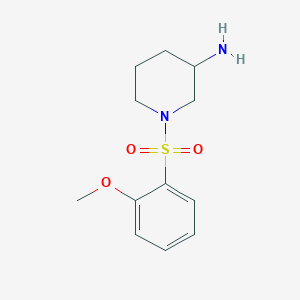
![2-(Benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxybenzyl)but-2-enoic acid](/img/structure/B12862314.png)


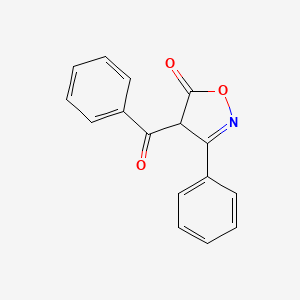
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)

![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)

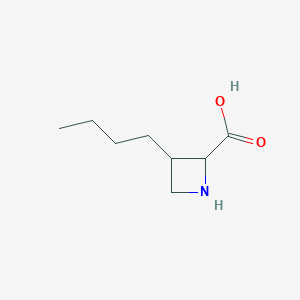
![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
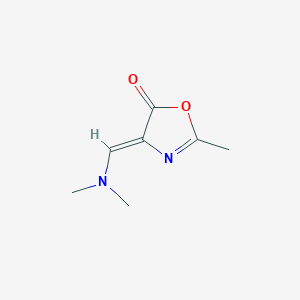
![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
